molecular formula C19H17N3O2 B14936682 N-(1H-indol-4-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(1H-indol-4-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No.: B14936682
M. Wt: 319.4 g/mol
InChI Key: QOLKZQMHDUDNOP-UHFFFAOYSA-N
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Description

N-(1H-Indol-4-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a synthetic compound featuring a hybrid structure of indole and isoindolinone moieties linked via a propanamide bridge. The indole group is substituted at the 4-position, distinguishing it from more common 3-substituted indole derivatives (e.g., serotonin analogs) . This structural motif is associated with bioactivity in nitric oxide (NO) donation, kinase inhibition, and anticancer properties in related compounds .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(3-oxo-1H-isoindol-2-yl)propanamide

InChI

InChI=1S/C19H17N3O2/c23-18(21-17-7-3-6-16-15(17)8-10-20-16)9-11-22-12-13-4-1-2-5-14(13)19(22)24/h1-8,10,20H,9,11-12H2,(H,21,23)

InChI Key

QOLKZQMHDUDNOP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Biological Activity

N-(1H-indol-4-yl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which may contribute to significant biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety fused with an isoindole structure, linked by a propanamide chain. This specific arrangement enhances its potential biological activity compared to simpler derivatives. The molecular formula is C19H18N2O2C_{19}H_{18}N_{2}O_{2}, and its structure can be represented as follows:

N 1H indol 4 yl 3 1 oxo 1 3 dihydro 2H isoindol 2 yl propanamide\text{N 1H indol 4 yl 3 1 oxo 1 3 dihydro 2H isoindol 2 yl propanamide}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of indole and isoindole have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity

A study reported the synthesis of several derivatives with anticancer activity, noting that one specific derivative achieved an IC50 value of 1.2 µM against MCF-7 breast cancer cells, indicating strong antiproliferative effects . The mechanism involved cell cycle arrest at the G2/M phase and significant pro-apoptotic activity.

Neuroprotective Effects

The indole structure is known for its neuroprotective properties. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter levels and protect against neurodegenerative diseases.

Research suggests that these compounds may exert their effects through the modulation of signaling pathways involved in apoptosis and neuroinflammation. For example, they may influence the expression of Bcl-2 family proteins, which are critical regulators of apoptosis .

Anti-inflammatory Properties

Indole-based compounds are also recognized for their anti-inflammatory effects. The presence of an isoindole moiety may enhance this activity by inhibiting pro-inflammatory cytokines.

In Vivo Studies

In animal models, this compound has shown potential in reducing inflammation markers, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundIndole and isoindole moietiesAnticancer, neuroprotective
IndomethacinIndole with acetic acid side chainAnti-inflammatory
5-HydroxyindoleHydroxylated indoleNeurotransmitter role

This table illustrates how this compound compares with other biologically active compounds.

Comparison with Similar Compounds

Structural Analogues with Isoindolinone Moieties

Isoindolinone derivatives are well-documented for their pharmacological versatility. Below is a comparative analysis of key analogs:

Compound Key Structural Features Biological Activities References
N-(1H-Indol-4-yl)-3-(1-oxo-isoindol-2-yl)propanamide (Target Compound) Indol-4-yl, propanamide linker, 1-oxo-isoindol-2-yl Not explicitly reported; inferred kinase inhibition and NO-modulating potential
(1,3-Dioxo-isoindol-2-yl)methyl nitrate (1) Isoindol-2-yl linked to nitrate ester NO donor, analgesic, anti-inflammatory, gamma globin RNA synthesis stimulation
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)propanamide Pyrazol-4-yl, phenyl, 1,3-dioxoisoindol-2-yl Antipyretic and anti-inflammatory properties (structural analog of antipyrine derivatives)
N-[(Furan-2-yl)methyl]-2-(1-oxo-isoindol-2-yl)pentanamide Furan-2-ylmethyl, pentanamide linker, 1-oxo-isoindol-2-yl Unspecified bioactivity; similar solubility profile to target compound (logP ~3.2)

Key Observations :

  • Bioactivity: Compounds with isoindolinone-nitrate hybrids (e.g., compound 1) exhibit NO-donor capabilities, suggesting the target compound may share redox-modulating properties if functionalized similarly .
  • Solubility : The propanamide linker in the target compound likely enhances aqueous solubility compared to bulkier pentanamide analogs (e.g., compound from ).

Indole-Based Propanamide Derivatives

Indole derivatives are prominent in drug discovery due to their affinity for neurological and oncological targets:

Compound Key Structural Features Biological Activities References
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Indol-3-yl, fluoro-biphenyl, propanamide linker Unreported bioactivity; structural similarity to serotonin receptor ligands
3-(4-Hydroxy-3-methoxyphenyl)-N-[(1H-indol-4-yl)methyl]propanamide Indol-4-ylmethyl, hydroxy-methoxyphenyl Inhibits cancer cell migration via DNAJA1/mutant p53 pathways
3-[5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide Difluoro-indol-3-yl, fluorophenyl, pyrrolidinone Anticancer candidate (WHO-listed); targets protein-protein interactions

Key Observations :

  • Indole Position Matters : Indol-4-yl derivatives (target compound and ) show distinct mechanisms (e.g., anticancer migration inhibition) compared to indol-3-yl analogs (e.g., serotonin-like activity in ).
  • Linker Flexibility : The propanamide bridge in the target compound balances conformational flexibility and rigidity, unlike shorter or longer linkers in other analogs .

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